6-(叔丁基)-8-氟 phthalazin-1(2H)-one

描述

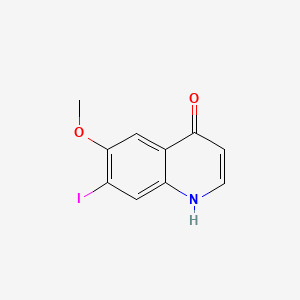

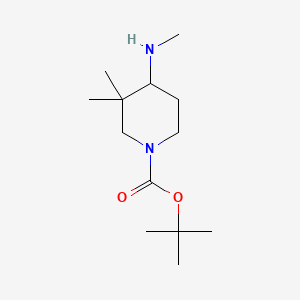

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one, also known as 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one, is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.247. The purity is usually 95%.

BenchChem offers high-quality 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化性能和神经保护活性

研究表明,与 6-(叔丁基)-8-氟 phthalazin-1(2H)-one 结构相似的化合物具有神经保护特性。例如,抗氧化剂 8-烷基氨基-1,4-苯并恶嗪对星形胶质细胞中缺氧诱导的 ATP 水平降低表现出显著的神经保护作用,并保护了模仿脑瘫的模型中的脑损伤。这些发现突出了此类化合物在神经保护和神经退行性疾病治疗中的潜在治疗应用 (Largeron 等人,2001 年).

肺毒性和代谢途径

另一个研究领域集中于叔丁基相关化合物的肺毒性和代谢途径。研究探索了丁基化羟基甲苯 (BHT) 及其类似物的代谢和毒理作用,揭示了毒性效力的结构要求和涉及的代谢途径。这些发现有助于我们了解此类化合物的毒理学特征及其对人类健康的影响 (Mizutani 等人,1982 年).

代谢过程和环境影响

叔丁基氢醌 (TBHQ) 的代谢过程(与 this compound 相关)已得到研究,以了解其环境影响和潜在毒性。对大鼠中 TBHQ 的研究已识别出含硫代谢物并提出了代谢途径,阐明了此类化合物如何在生物系统中被处理及其潜在的环境和健康影响 (Peters 等人,1996 年).

实体瘤的影像学应用

与 this compound 结构相似的氟-18 标记的苯甲酰胺类似物已被合成并评估其作为实体瘤 σ-2 受体状态的显像剂的潜力,使用正电子发射断层扫描 (PET)。这项研究为使用此类化合物进行诊断性影像学和评估肿瘤生物学开辟了可能性 (Tu 等人,2007 年).

作用机制

Target of Action

Compounds with similar structures, such as coumarins with aliphatic chains, have been found to be potential modulators ofTRPV1 receptors . These receptors play a crucial role in detecting and regulating body temperature and are involved in the sensation of scalding heat and pain .

Mode of Action

Based on the similarity to other compounds, it could potentially interact with its targets (like trpv1 receptors) and cause changes in their function . This interaction could lead to the modulation of the receptor’s activity, which could result in altered pain perception .

Biochemical Pathways

The tert-butyl group, a component of this compound, has been associated with various chemical transformations and is implicated in biosynthetic and biodegradation pathways .

Result of Action

Based on its potential modulation of trpv1 receptors, it could potentially influence pain perception and body temperature regulation .

生化分析

Biochemical Properties

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations It’s plausible that 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one may interact with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

6-tert-butyl-8-fluoro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLKXNSVRRFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732154 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242156-59-7 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

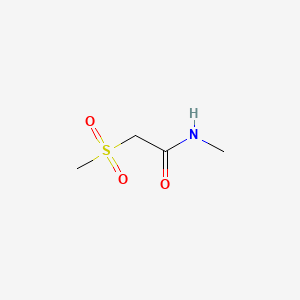

![N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567341.png)

![4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567342.png)

![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)